molecular formula C17H21N3OS B2437768 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-69-4

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2437768
CAS No.: 2034381-69-4
M. Wt: 315.44
InChI Key: LRXFPNUMMKVCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest in the scientific community due to its potential applications in various areas, including neuroscience and cancer research.

Scientific Research Applications

Conformational Analysis and Structural Studies

H3-Receptor Antagonists

Conformational flexibility is a key aspect in the design of H3-receptor antagonists. Studies like the one by Plazzi et al. (1997) on thioperamide and its analogs highlight the importance of structural analysis for developing new antagonists. Such research provides insights into the minimum-energy conformations and rotational barriers of compounds, which are critical for understanding their interaction with biological targets (Plazzi et al., 1997).

Enzyme Inhibition Studies

Nitric Oxide Synthase Inhibitors

Compounds like 4-Methylaminopyridine and its derivatives have been studied for their potential as selective inducible nitric oxide synthase (NOS) inhibitors. Research by Connolly et al. (2004) demonstrates how structural modifications can lead to enhanced selectivity and potency, suggesting applications in the development of therapeutic agents targeting NOS-related pathologies (Connolly et al., 2004).

Molecular Interaction and Binding Studies

Cannabinoid Receptor Antagonists

The interaction of cannabinoid receptor antagonists with their targets is crucial for understanding their pharmacological effects. Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), providing insights into its conformational preferences and binding mechanisms to the CB1 receptor. Such studies are fundamental for the rational design of receptor-specific drugs (Shim et al., 2002).

Anticancer and Angiogenesis Inhibition

Novel Piperidine Derivatives

Kambappa et al. (2017) synthesized and evaluated a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic properties and DNA cleavage activities. Such compounds have the potential for cancer therapy by inhibiting angiogenesis and interacting with DNA (Kambappa et al., 2017).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-11-15(4-7-18-13)20-8-5-14(6-9-20)12-19-17(21)16-3-2-10-22-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFPNUMMKVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.